3-Fluoro-4-thiomorpholinoaniline

Overview

Description

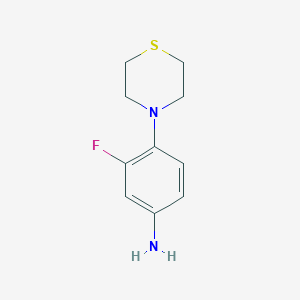

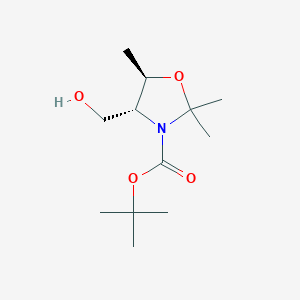

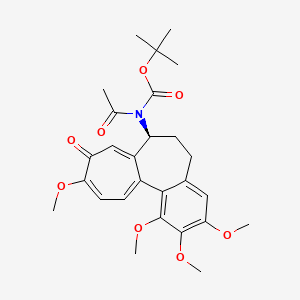

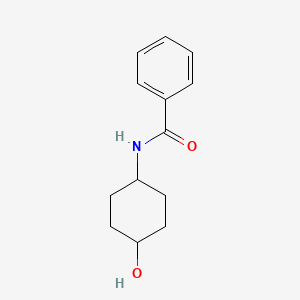

3-Fluoro-4-thiomorpholinoaniline is a useful research compound. Its molecular formula is C10H13FN2S and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Sulfonamides and Carbamates Synthesis : A study by Janakiramudu et al. (2017) highlighted the synthesis of sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds showed potent antimicrobial activity, especially against bacterial strains and fungi.

Structural and Theoretical Analysis

- Intermolecular Interactions Analysis : Research by Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative with structural similarities to 3-fluoro-4-thiomorpholinoaniline. Their study delved into the nature and energetics of various intermolecular interactions using Hirshfeld surfaces and ab initio quantum mechanical calculations.

Novel Compounds Synthesis

- Synthesis of Oxazolidinylmethanol : A 2004 study by Pang Hua described the synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, starting from 3-fluoro-4-morpholinylaniline. The process involved several stages and resulted in a new product with potential biological significance.

Antimicrobial and Antifungal Activities

Antimicrobial Activity of Fluorinated Compounds : Research by Sathe et al. (2011) investigated the antimicrobial activity of synthesized fluorinated benzothiazolo imidazole compounds, which are structurally related to this compound. These compounds exhibited promising anti-microbial activities.

Synthesis and Evaluation of Linezolid-like Molecules : A 2012 study by Başoğlu et al. focused on synthesizing linezolid-like molecules, starting from 3-fluoro-4-(morpholin-4-yl)aniline. The synthesized compounds exhibited good antitubercular activities.

Novel Inhibitor of Hepatitis B : A 2019 paper by Ivachtchenko et al. detailed the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a compound structurally related to this compound. The compound was evaluated as a potential inhibitor of hepatitis B, demonstrating in vitro nanomolar inhibitory activity against HBV.

Antifungal Activity

- Synthesis and Antifungal Activity of Thioquinazoline Derivatives : In a study by Xu et al. (2007), novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized and evaluated for their antifungal activities. These compounds showed significant inhibitory effects on fungal growth, with potential applications in controlling fungal infections.

Biological Activity and Structural Analysis

- Synthesis and Biological Activity Evaluation : A 2019 study by Mamatha S.V et al. synthesized and evaluated the biological activities, including antibacterial and antitubercular, of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. The compound exhibited remarkable anti-tubercular activity.

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.

Mode of Action

This compound interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.

Biochemical Pathways

This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .

Result of Action

The interaction of this compound with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.

Safety and Hazards

The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.

Properties

IUPAC Name |

3-fluoro-4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJVQLPRBNUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445377 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237432-11-0 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)